molecular formula C30H31ClN2O6 B13137463 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid

Cat. No.: B13137463
M. Wt: 551.0 g/mol
InChI Key: KZLOHAGCRFXQDW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated lysine residue, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications make it useful in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is usually achieved by reacting lysine with Fmoc-Cl in the presence of a base like sodium carbonate.

    Methylation: The lysine residue is methylated using a methylating agent such as methyl iodide.

    Protection of the Side Chain: The side chain amino group is protected using the 2-Cl-Z group, which can be introduced by reacting the methylated lysine with 2-chlorobenzyloxycarbonyl chloride.

Industrial Production Methods

Industrial production of Fmoc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc and 2-Cl-Z groups can be removed under specific conditions to yield the free amino acid.

    Substitution Reactions: The compound can undergo substitution reactions at the protected amino groups.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the 2-Cl-Z group.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Deprotected Lysine: Removal of protecting groups yields N-methyl-lysine.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Fmoc-N-Me-Lys(2-Cl-Z)-OH is used as a building block in solid-phase peptide synthesis.

Biology

    Protein Engineering: The compound is used to introduce specific modifications in proteins.

Medicine

    Drug Development: Modified peptides containing Fmoc-N-Me-Lys(2-Cl-Z)-OH are explored for therapeutic applications.

Industry

    Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained. The methylation of lysine can affect the biological activity of the resulting peptides, influencing their interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(2-Cl-Z)-OH: Similar but without the methylation.

    Boc-N-Me-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-N-Me-Lys(Boc)-OH: Uses Boc for side chain protection instead of 2-Cl-Z.

Uniqueness

Fmoc-N-Me-Lys(2-Cl-Z)-OH is unique due to the combination of Fmoc and 2-Cl-Z protecting groups along with the methylation of lysine. This combination provides specific properties that are useful in peptide synthesis and other applications.

Properties

Molecular Formula

C30H31ClN2O6

Molecular Weight

551.0 g/mol

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)/t27-/m0/s1

InChI Key

KZLOHAGCRFXQDW-MHZLTWQESA-N

Isomeric SMILES

CN([C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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